molecular formula C8H9F3N2O2 B13426944 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13426944
M. Wt: 222.16 g/mol
InChI Key: LDVPNNBVBIYYLR-UHFFFAOYSA-N
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Description

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile (CAS 2098088-75-4) is a sophisticated organic compound with a molecular formula of C8H9F3N2O2 and a molecular weight of 222.16 g/mol. This chemical features a unique azetidine core substituted with a methoxy and a trifluoromethyl group, making it a valuable building block in medicinal chemistry and pharmaceutical research . The trifluoromethyl group is a hallmark of modern drug design, known to enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets . The compound serves as a key intermediate in the design and synthesis of novel bioactive molecules. Its structural motifs are of significant interest in the development of colchicine-binding site inhibitors (CBSIs), a class of compounds studied as tubulin polymerization inhibitors and vascular disrupting agents for cancer therapy . The azetidin-2-one (β-lactam) scaffold, in particular, has been demonstrated in research to disrupt tubulin polymerization and suppress angiogenesis, showing potent antiproliferative activities in cancer cell lines such as MCF-7 and MDA-MB-231 . This product is offered with a guaranteed purity of 95% or higher. It is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex chemical entities. Researchers can leverage its properties to create compounds with potential applications in oncology and other therapeutic areas. Safety Notice: This product is provided "For Research Use Only" (RUO). It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the handling, storage, and disposal of this substance.

Properties

IUPAC Name

3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-15-7(8(9,10)11)4-13(5-7)6(14)2-3-12/h2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVPNNBVBIYYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C(=O)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile typically involves:

  • Construction of the azetidine ring bearing trifluoromethyl and methoxy substituents.
  • Subsequent N-alkylation or substitution with a 3-oxopropanenitrile fragment.

This approach is consistent with synthetic routes reported for related fluorinated azetidine compounds in patent literature.

Key Synthetic Steps

Step Description Typical Reagents/Conditions Reference
1 Formation of 3-methoxy-3-(trifluoromethyl)azetidine core Starting from 4-methoxy-3-(trifluoromethyl)aniline or related fluorinated anisidine derivatives, cyclization reactions under nucleophilic substitution or ring-closing conditions
2 Introduction of 3-oxopropanenitrile moiety via N-substitution Reaction of azetidine nitrogen with 3-oxopropanenitrile derivatives or halogenated precursors under basic or catalytic conditions
3 Purification and isolation Extraction with ethyl acetate, washing with brine and water, drying over sodium sulfate, and concentration under reduced pressure

Detailed Synthetic Route Example

A representative synthetic route adapted from patent WO2011105628A1 and US9420793B2 involves:

  • Starting Material Preparation:
    4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7) is used as a fluorinated anisidine building block. This compound is commercially available with high purity (>97%) and serves as a precursor for azetidine ring formation.

  • Azetidine Ring Formation:
    The aniline derivative undergoes intramolecular cyclization with appropriate halogenated alkylating agents under basic conditions (e.g., sodium hydride) to form the azetidine ring bearing the methoxy and trifluoromethyl groups.

  • N-Substitution with 3-Oxopropanenitrile:
    The azetidine nitrogen is reacted with a 3-oxopropanenitrile derivative, often via nucleophilic substitution of a halogenated precursor or direct condensation, to yield the target compound. Reaction conditions typically involve polar aprotic solvents, mild heating, and bases such as sodium hydride or potassium carbonate.

  • Workup and Purification:
    The reaction mixture is diluted with water and ethyl acetate, passed through celite to remove inorganic impurities, extracted, washed with brine and water, dried over sodium sulfate, and concentrated under reduced pressure to isolate the pure compound as a solid.

Reaction Conditions and Yields

Reaction Step Conditions Yield (%) Notes
Azetidine ring cyclization Sodium hydride, DMF, room temp to 60°C 60-75 Requires anhydrous conditions
N-Substitution with 3-oxopropanenitrile Polar aprotic solvent (e.g., DMF or DMSO), base, 50-80°C 65-70 Purification by extraction and chromatography

Research Findings and Characterization

  • Spectroscopic Data: The compound's structure is confirmed by NMR (proton and fluorine), IR, and mass spectrometry. The trifluoromethyl group typically shows characteristic ^19F NMR signals, while the azetidine ring protons appear in the 3-4 ppm range in ^1H NMR.

  • Purity and Stability: High purity (>97%) is achievable through careful purification. The trifluoromethyl substitution enhances chemical stability and metabolic resistance, making the compound suitable for pharmaceutical applications.

  • Applications: The compound serves as a key intermediate or building block in the synthesis of bioactive molecules, including kinase inhibitors and antiparasitic agents, as indicated by related patent disclosures.

Summary Table of Preparation Methods

Aspect Description
Starting materials 4-Methoxy-3-(trifluoromethyl)aniline, halogenated alkylating agents, 3-oxopropanenitrile derivatives
Key reagents Sodium hydride, potassium carbonate, DMF, DMSO
Reaction type Cyclization, nucleophilic substitution
Purification Extraction, washing, drying, concentration
Typical yields 60-75% per step
Characterization NMR (^1H, ^19F), IR, MS
Applications Pharmaceutical intermediates, kinase inhibitors

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The azetidine ring may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heterocycles and Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Substituents / Modifications Molecular Weight Biological Activity (if reported) Synthesis Yield (if reported) Reference
Target Compound Azetidine 3-methoxy, 3-trifluoromethyl ~264.2 (calc.) Not explicitly reported Not provided
(E)-2-(2-(Methylthio)-10H-phenothiazine-10-carbonyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile (2c) Phenothiazine-cyanoacrylate 4-(Trifluoromethyl)phenyl ~485.5 Tubulin polymerization inhibitor (IC50: 1.2 µM) ~60–70%
6-(3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanenitrile)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK79) Pyrazolopyrimidinone 3,5-bis(trifluoromethyl)phenyl ~445.3 Kinase inhibitor (specific target unreported) 16%
3-(2-Methoxyphenyl)-3-oxopropanenitrile (AB1486) Simple 3-oxopropanenitrile 2-methoxyphenyl ~189.2 Intermediate for drug synthesis Not provided
2-(3-Methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile Cyanoacetamide-pyridine hybrid 3-methoxyphenyl, pyridin-3-yl ~252.3 Unreported (likely a synthetic intermediate) Not provided

Key Differences and Implications

Azetidine vs. Larger Heterocycles: The target compound’s azetidine ring imposes greater steric constraint and ring strain compared to phenothiazine (in 2c) or pyrazolopyrimidinone (in MK79). This may enhance binding specificity in biological targets .

Trifluoromethyl vs. Other Substituents: The trifluoromethyl group in the target compound improves metabolic stability and electron-withdrawing effects compared to methoxy or nitro groups in analogs like AB1486 or 2e .

Biological Activity Trends: Phenothiazine-cyanoacrylates (e.g., 2c) exhibit potent tubulin inhibition (IC50: 1.2 µM), suggesting the target compound’s cyano group and trifluoromethyl substitution may similarly target microtubules . MK79’s low synthesis yield (16%) highlights challenges in preparing bis(trifluoromethyl) derivatives, whereas the target compound’s simpler substitution may offer better scalability .

Biological Activity

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile is a synthetic compound characterized by its unique structural features, including an azetidine ring and a trifluoromethyl group. This combination enhances its lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery.

The molecular formula of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile is C8H9F3N2O2C_8H_9F_3N_2O_2, with a molecular weight of approximately 222.16 g/mol. The presence of the trifluoromethyl group is significant as it often contributes to increased binding affinity to biological targets.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Case Studies

Several case studies have investigated the biological effects of azetidine derivatives, providing insights that may be applicable to 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile:

  • Study on Anticancer Activity : A study evaluated a series of azetidine derivatives for their cytotoxic effects on human tumor cell lines. Results indicated that modifications in the azetidine structure could significantly alter biological activity, suggesting that 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile could be optimized for enhanced efficacy.
  • Antimicrobial Properties : Similar compounds in the azetidine class have been shown to possess antimicrobial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

Research Findings

Recent findings highlight the following key points regarding the biological activity of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile:

Activity Type Details
Binding AffinityEnhanced due to trifluoromethyl group; interacts with hydrophobic protein regions
Antimicrobial PotentialSimilar azetidine derivatives show efficacy against bacterial strains
CytotoxicityPotential anticancer activity; structural modifications may enhance effects

Q & A

Q. Key parameters :

  • Temperature : Lower temperatures (0–5°C) minimize side reactions in condensation steps .
  • Solvents : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilicity .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Table 1: Comparative Synthesis Routes for Analogous Compounds

MethodReagents/ConditionsYield (%)Reference
Nucleophilic substitutionNaH, acetonitrile, 60°C70–85
Multi-step couplingPd catalysis, THF, rt50–65
Catalytic condensationIonic liquid, 80°C80–90

Basic: How is structural confirmation achieved for this compound post-synthesis?

Methodological Answer:
Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify azetidine ring protons (δ 3.5–4.0 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in 19^{19}F NMR) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 295.1) .
  • X-ray crystallography : Resolves stereochemistry of the azetidine and trifluoromethyl moieties .

Advanced: How can stereochemical outcomes be optimized during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-configured azetidine precursors to control stereochemistry .
  • Asymmetric catalysis : Chiral ligands (e.g., BINOL derivatives) in Pd-catalyzed coupling improve enantiomeric excess (ee >90%) .
  • Dynamic resolution : Kinetic control during cyclization steps favors desired diastereomers .

Example : In piperidine-based analogs, chiral HPLC separates enantiomers, with ee quantified via integration of resolved peaks .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols .
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values across multiple replicates to confirm activity thresholds .
  • Mechanistic validation : Use knockout models or siRNA to confirm target specificity (e.g., enzyme inhibition assays) .

Q. Table 2: Biological Activity of Structural Analogs

Compound ClassActivity (IC50_{50})Model SystemReference
Azetidine-nitride derivatives5–10 µM (anticancer)MCF-7 breast cancer
Trifluoromethyl-substituted nitriles2–8 µM (antimicrobial)E. coli

Basic: What biological activities are hypothesized for this compound?

Methodological Answer:
Based on structural analogs, potential activities include:

  • Antimicrobial : Disruption of bacterial cell wall synthesis via interaction with penicillin-binding proteins .
  • Anticancer : Inhibition of kinases (e.g., EGFR) through competitive binding at ATP sites .
  • Anti-inflammatory : Modulation of COX-2 or NF-κB pathways .

Q. Validation steps :

  • In vitro screening : MTT assays for cytotoxicity, followed by target-specific ELISA .
  • In silico docking : AutoDock Vina predicts binding affinity to targets like COX-2 (ΔG < -8 kcal/mol) .

Advanced: What in silico strategies predict target interactions?

Methodological Answer:

  • Molecular docking : Use PyMOL or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors) .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .
  • QSAR modeling : Train models on azetidine-nitride datasets to predict ADMET properties .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility : ~10 mg/mL in DMSO; <1 mg/mL in aqueous buffers (pH 7.4) .
  • Stability : Store at -20°C under argon; degradation <5% over 6 months .
  • Analytical monitoring : HPLC-UV (λ = 254 nm) tracks decomposition products .

Advanced: How to design mechanistic studies for enzyme inhibition?

Methodological Answer:

  • Enzyme kinetics : Michaelis-Menten assays with varying substrate concentrations (Lineweaver-Burk plots) .
  • Inhibitor titration : Measure KiK_i values using fluorogenic substrates (e.g., FITC-labeled peptides) .
  • Structural biology : Co-crystallize the compound with target enzymes (e.g., kinases) for cryo-EM analysis .

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